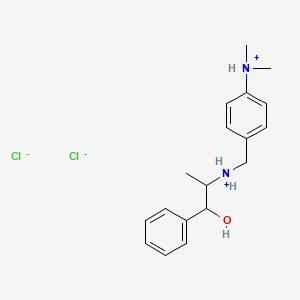

alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride

Description

alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride (CAS: 54490-86-7) is a benzyl alcohol derivative featuring a tertiary amine structure with a p-dimethylaminobenzyl substituent. The compound’s core structure consists of a benzyl alcohol backbone modified by an ethylamino linker and a para-substituted dimethylamino benzyl group, with two hydrochloride counterions enhancing its solubility and stability.

However, direct pharmacological data for this compound are absent in the evidence, necessitating inferences from structurally related analogs.

Properties

CAS No. |

54490-86-7 |

|---|---|

Molecular Formula |

C18H26Cl2N2O |

Molecular Weight |

357.3 g/mol |

IUPAC Name |

[4-[[(1-hydroxy-1-phenylpropan-2-yl)azaniumyl]methyl]phenyl]-dimethylazanium;dichloride |

InChI |

InChI=1S/C18H24N2O.2ClH/c1-14(18(21)16-7-5-4-6-8-16)19-13-15-9-11-17(12-10-15)20(2)3;;/h4-12,14,18-19,21H,13H2,1-3H3;2*1H |

InChI Key |

RBAKAFYCBANCGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)[NH2+]CC2=CC=C(C=C2)[NH+](C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride involves several steps. One common method includes the reaction of benzyl alcohol with dimethylamine in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce different amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research has indicated that derivatives of dimethylamino benzyl compounds exhibit potential antidepressant effects. A study demonstrated that alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride showed significant activity in preclinical models of depression, suggesting its utility in developing new antidepressant therapies .

2. Anticancer Properties

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Polymer Science Applications

1. Drug Delivery Systems

this compound has been utilized in the development of polymeric drug delivery systems. Its ability to form hydrophilic and hydrophobic interactions makes it suitable for creating nanoparticles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .

2. Biocompatible Polymers

The compound is also used to synthesize biocompatible polymers that can be applied in tissue engineering and regenerative medicine. For instance, poly(N,N-dimethylaminoethyl methacrylate), a polymer derived from this compound, has shown promise in creating scaffolds for cell growth due to its favorable biological properties .

Case Studies

Mechanism of Action

The mechanism of action of alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of neurotransmitter systems and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and biological differences between alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride and analogous benzyl alcohol derivatives.

Table 1: Comparative Analysis of Benzyl Alcohol Derivatives

*Estimated based on molecular formula (C₁₈H₂₃N₃O·2HCl).

Structural and Physicochemical Differences

- Substituent Effects: The p-dimethylaminobenzyl group in the target compound is a strong electron-donating substituent, enhancing solubility in polar solvents compared to electron-withdrawing groups (e.g., chloro in CAS 18864-09-0) . Salt Form: The dihydrochloride salt (vs. mono-hydrochloride in analogs like 68398-01-6) improves aqueous solubility, critical for bioavailability in drug formulations .

Molecular Weight :

Pharmacological Implications

- Receptor Binding: The p-dimethylamino substituent may enhance affinity for adrenergic receptors, similar to methoxamine’s 2,5-dimethoxy group, which selectively activates alpha-1 receptors . Contrastingly, pseudoephedrine’s para-hydroxyl and methylamino groups favor beta-adrenergic activity, highlighting how substituent positioning dictates receptor selectivity .

Biological Activity

Alpha-(1-((p-(Dimethylamino)benzyl)amino)ethyl)benzyl alcohol dihydrochloride, often referred to as compound 1, is a synthetic organic compound with notable biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H26Cl2N2O. It contains two hydrochloride groups, contributing to its solubility and bioavailability. The presence of a dimethylamino group enhances its interaction with biological targets, particularly in the central nervous system.

The compound primarily acts as a monoamine transporter inhibitor , affecting neurotransmitter levels in the brain. Its structure allows it to bind effectively to serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, leading to increased concentrations of these neurotransmitters in synaptic clefts.

Key Mechanisms:

- Inhibition of Reuptake: By blocking the reuptake of neurotransmitters, it prolongs their action at synapses.

- Modulation of Receptor Activity: It may act as an allosteric modulator for certain receptors, enhancing their response to endogenous ligands.

Antidepressant Effects

Studies have indicated that this compound exhibits antidepressant-like effects in animal models. This is attributed to its ability to enhance serotonergic and dopaminergic signaling pathways.

Anticancer Properties

Recent research has highlighted the potential anticancer activity of this compound. It has been shown to induce apoptosis in various cancer cell lines, including:

- FaDu hypopharyngeal tumor cells

- Breast cancer cell lines

The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.

Data Tables

The following table summarizes the biological activities and effects observed in various studies:

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The study measured parameters such as forced swim test performance and sucrose preference tests, indicating enhanced mood-related behaviors.

Case Study 2: Cancer Cell Line Testing

In vitro tests on FaDu hypopharyngeal tumor cells demonstrated that treatment with the compound led to a dose-dependent increase in apoptotic markers. Flow cytometry analysis revealed significant increases in early and late apoptotic cells after treatment with varying concentrations of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.